Lipophilicity Differentiation: XLogP3-AA of 2-Ethyl-N-methylbutanamide vs. Linear N-Methylbutanamide
The computed XLogP3-AA for 2-ethyl-N-methylbutanamide is 1.3, reflecting the contribution of the branched 2-ethyl group. In contrast, linear N-methylbutanamide (CID 80275) has a computed XLogP3-AA of 0.54, a difference of 0.76 log units [1][2]. This represents a >5.7-fold increase in octanol-water partition coefficient, substantially affecting passive membrane permeability predictions. For researchers designing CNS-penetrant amides, this lipophilicity shift must be explicitly accounted for; simple chain extension of unsubstituted butanamide cannot replicate this parameter.
| Evidence Dimension | Computed logP (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | N-methylbutanamide (linear, CID 80275): 0.54 |
| Quantified Difference | Δ = +0.76 log units |
| Conditions | In silico prediction (XLogP3 v3.0, PubChem 2019 release) |
Why This Matters
For chemical procurement, this 0.76 logP difference means 2-ethyl-N-methylbutanamide cannot be substituted by linear N-methylbutanamide in logP-dependent assays such as Caco-2 permeability, PAMPA, or in vivo brain penetration studies.
- [1] PubChem. Compound Summary for CID 226198: 2-Ethyl-N-methylbutanamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/226198 View Source
- [2] PubChem. Compound Summary for CID 80275: N-Methylbutanamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/80275 View Source
